1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both imidazo[4,5-b]pyridine and piperidine moietiesThe imidazo[4,5-b]pyridine scaffold is known for its biological activity, making it a valuable structure in the synthesis of pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid typically involves multi-step procedures. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be further transformed into various derivatives, including carboxylic acids, amides, and amines, through standard organic reactions such as esterification, amidation, and reduction .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives with potential biological activity .
Scientific Research Applications
1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, modulating biological pathways such as the NF-kappaB signaling pathway . This modulation can lead to anti-inflammatory, antiviral, or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid can be compared with other imidazo[4,5-b]pyridine derivatives such as:
Telcagepant: Another migraine treatment, it also features the imidazo[4,5-b]pyridine scaffold but with different functional groups.
The uniqueness of this compound lies in its specific combination of the imidazo[4,5-b]pyridine and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(1H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-11(18)8-3-6-16(7-4-8)12-14-9-2-1-5-13-10(9)15-12/h1-2,5,8H,3-4,6-7H2,(H,17,18)(H,13,14,15) |
InChI Key |
WPPRZDNPGYZLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.